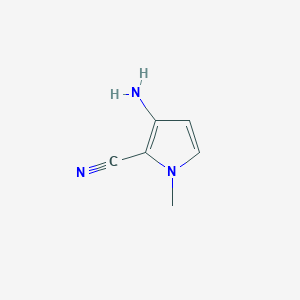

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

3-amino-1-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-9-3-2-5(8)6(9)4-7/h2-3H,8H2,1H3 |

InChI Key |

WLHTVKNUUDMQKX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 1 Methyl 1h Pyrrole 2 Carbonitrile and Analogs

Direct Synthetic Routes to 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile

Direct synthetic strategies aim to construct the this compound scaffold efficiently. These methods include forming the heterocyclic ring from acyclic precursors that already contain the necessary nitrogen, amino, and nitrile groups, or by directly functionalizing a pre-formed 1-methylpyrrole ring.

One of the most effective strategies for constructing highly substituted pyrroles involves the cyclization of functionalized open-chain precursors. The Thorpe-Ziegler cyclization, for instance, is a classical method for synthesizing 2-aminopyrrole-3-carbonitriles. This reaction involves the intramolecular cyclization of dinitriles. researchgate.net For the synthesis of 3-aminopyrrole derivatives, this can be adapted from precursors like α-amino dinitriles or their equivalents. researchgate.net

Multicomponent reactions (MCRs) offer another powerful approach, enabling the assembly of complex molecules like N-substituted 2-amino-3-cyano pyrroles in a single step from simple starting materials. A notable example is the reaction between nitroepoxides, amines, and malononitrile (B47326). rsc.org This method provides a convergent and efficient route to the desired pyrrole (B145914) core. The reaction proceeds by the in-situ formation of an intermediate that undergoes cyclization and aromatization to yield the highly functionalized pyrrole. rsc.org

Another relevant cyclization approach involves the reaction of nitrile-containing buta-1,3-dienes with amines. This reaction is proposed to proceed via a nucleophilic addition of the amine to a nitrile group, followed by an intramolecular cyclization of the resulting amidine intermediate to form the pyrrole ring. nih.gov

| Cyclization Strategy | Precursors | Key Features |

| Thorpe-Ziegler Cyclization | Dinitrile derivatives | Intramolecular cyclization researchgate.net |

| Multicomponent Reaction | Nitroepoxides, Amines, Malononitrile | Convergent, one-pot synthesis rsc.org |

| Buta-1,3-diene Cyclization | Nitrile-containing buta-1,3-dienes, Amines | Forms 2-aminopyrroles via an amidine intermediate nih.gov |

The direct functionalization of a pre-existing 1-methylpyrrole ring with both an amino and a nitrile group in a regioselective manner presents significant challenges. Direct amination of unactivated C-H bonds on a pyrrole ring is not a commonly reported high-yielding transformation. However, cyanation of the pyrrole ring is well-established. Strategies for direct C-H cyanation have been developed for various heteroaromatics. mdpi.com While a one-pot, dual C-H functionalization to install both groups at the 2- and 3-positions of 1-methylpyrrole is not a standard procedure, a stepwise approach could be envisioned. This would involve the initial cyanation of the pyrrole ring, followed by the introduction of a nitro group and its subsequent reduction, or a direct amination protocol, although the latter is often difficult to control regioselectively.

Precursor Synthesis and Functional Group Transformations Leading to this compound

An alternative and often more practical approach involves the synthesis of a pyrrole precursor, such as 1-methyl-1H-pyrrole-2-carbonitrile, followed by the introduction of the amino group at the 3-position. This strategy allows for more controlled and predictable outcomes. The initial step is the efficient synthesis of the pyrrole-2-carbonitrile scaffold.

The introduction of a nitrile group onto the pyrrole ring is a key transformation. This can be achieved through either electrophilic or nucleophilic cyanation methods. Pyrrole-2-carbonitriles are valuable intermediates for various chemical products. google.com

Electrophilic cyanation reagents provide a formal "CN+" synthon for reaction with nucleophilic substrates like pyrroles. rsc.org Chlorosulfonyl isocyanate (CSI) is a highly effective reagent for the cyanation of electron-rich heterocycles, including pyrroles. cdnsciencepub.comresearchgate.net The reaction of 1-methylpyrrole with CSI proceeds to form an N-chlorosulfonyl amide intermediate, which is then readily converted to 1-methyl-1H-pyrrole-2-carbonitrile. google.com The process typically involves reacting the pyrrole with CSI at low temperatures, followed by decomposition of the intermediate with a tertiary amine or an N,N-dialkylformamide like N,N-dimethylformamide (DMF). google.comcdnsciencepub.com This method has been shown to produce the desired nitrile in high yields. google.com

Reaction Scheme: 1-Methylpyrrole + Chlorosulfonyl Isocyanate (CSI) → Intermediate → 1-Methyl-1H-pyrrole-2-carbonitrile google.com

Conditions: The reaction is often performed at or below 0°C in a solvent such as toluene or acetonitrile. google.com

Yield: Yields can be very high, with one patented process reporting a 95% yield when toluene is used as the solvent. google.com

| Reactant | Reagent | Solvent | Yield | Reference |

| 1-Methylpyrrole | Chlorosulfonyl Isocyanate / DMF | Dichloromethane | 58% | Barnett, et al. (as cited in google.com) |

| 1-Methylpyrrole | Chlorosulfonyl Isocyanate / DMF / Organic Base | Toluene | 95% | US Patent 7,399,870 B2 google.com |

Nucleophilic cyanation methods provide an alternative pathway to pyrrole-2-carbonitriles. These methods often involve the reaction of the pyrrole substrate under conditions that generate a cationic intermediate or activate the ring towards nucleophilic attack by a cyanide source.

Anodic Oxidation: The electrochemical cyanation of 1-methylpyrrole can be achieved by its anodic oxidation in a methanolic cyanide solution. google.comacs.org This method offers a regiocontrolled route to introduce the cyano group onto the pyrrole ring. acs.org

Photosensitization: A photosensitized reaction using an electron acceptor like 1,4-dicyanobenzene in a methanolic cyanide solution can also be used for the cyanation of 1-methylpyrrole. google.com This approach falls under the category of photooxidative cyanation. nih.gov

Trimethylsilyl Cyanide (TMSCN): Trimethylsilyl cyanide is a versatile and safer alternative to hydrogen cyanide for introducing nitrile groups. wikipedia.org The reaction of 1-methylpyrrole with TMSCN can be achieved via a tetraphenylporphyrin-sensitized photooxidation at low temperatures (-70°C) to yield 1-methyl-1H-pyrrole-2-carbonitrile. google.com

Triphenylphosphine-Thiocyanogen (TPPT): The combined reagent of triphenylphosphine and thiocyanogen, Ph₃P(SCN)₂, is effective for the cyanation of various pyrroles and indoles under mild conditions. rsc.org The reaction with 1-methylpyrrole is typically conducted at low temperatures (e.g., -40°C) and provides the corresponding 2-carbonitrile in good yield. google.comrsc.org

| Method | Cyanide Source | Key Conditions | Reference |

| Anodic Oxidation | Methanolic Cyanide Solution | Electrochemical cell | google.comacs.org |

| Photosensitization | Methanolic Cyanide Solution | 1,4-Dicyanobenzene as sensitizer, irradiation | google.com |

| Photooxidation | Trimethylsilyl Cyanide (TMSCN) | Tetraphenylporphyrin as sensitizer, -70°C | google.com |

| TPPT Reagent | Triphenylphosphine-Thiocyanogen | Freshly prepared reagent, -40°C | google.comrsc.org |

Once the 1-methyl-1H-pyrrole-2-carbonitrile precursor is synthesized, the final step would be the introduction of the amino group at the 3-position. This is typically achieved through electrophilic substitution, such as nitration followed by reduction, to yield the target compound, this compound.

Cyanation Strategies for Pyrrole-2-carbonitrile Scaffolds

Cyanation via Malononitrile Derivatives

The introduction of a nitrile group at the C2 position of the pyrrole ring is a crucial step in the synthesis of this compound. Malononitrile and its derivatives are highly effective reagents for this transformation, often participating in cyclization reactions that form the pyrrole core itself. A prominent strategy is the Thorpe-Ziegler cyclization. semanticscholar.orgresearchgate.net This method typically involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone. The resulting intermediate undergoes a spontaneous intramolecular cyclization to yield the 3-aminopyrrole derivative. semanticscholar.org

For instance, the reaction of an enaminonitrile, such as 3-anilino-2-cyanoacrylonitrile, with an α-haloketone in the presence of a base like triethylamine (B128534) can produce 3-aminopyrrole-2-carbonitrile derivatives in satisfactory yields (74-91%). semanticscholar.orgresearchgate.net The process is initiated by the alkylation of the enamine nitrogen, followed by the base-catalyzed intramolecular cyclization, where the activated methylene group attacks the nitrile, leading to the formation of the pyrrole ring. semanticscholar.org Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is another versatile precursor widely used in the synthesis of various heterocyclic compounds, including pyrrole derivatives. researchgate.net

The synthesis of the direct precursor to the title compound can be envisioned starting from N-methylaminoacetonitrile, which reacts with a suitable partner to form an intermediate that can cyclize with a malononitrile derivative. A related synthesis of 2-amino-3-cyano pyrrole derivatives starts with aminoacetaldehyde dimethyl acetal, which undergoes reductive amination, followed by a cyclization reaction with malononitrile. google.com

Table 1: Examples of Pyrrole Synthesis using Nitrile Precursors

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Anilino-2-cyanoacrylonitrile, α-haloketones | Triethylamine | 3-Aminopyrrole-2-carbonitrile derivatives | 74-91% | semanticscholar.orgresearchgate.net |

| 2-(2-Oxo-2-arylethyl)malononitriles, Hydrogen sulfide | Triethylamine | 2,2′-Disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles) | 88-92% | scienceopen.com |

Amination Strategies for 3-Aminopyrrole Architectures

The installation of an amino group at the C3 position is a defining feature of the target molecule. Many synthetic routes construct the 3-aminopyrrole skeleton directly through cyclization reactions where one of the precursors already contains the nitrogen atom destined for the 3-amino group. The Thorpe-Ziegler cyclization described previously is a prime example of such a strategy, where an enaminonitrile serves as the source of the C3-amino group. semanticscholar.orgresearchgate.net

Another approach involves the use of homopropargylic amines and nitrosoarenes, catalyzed by iodine, to synthesize 3-aminopyrroles through a process of cyclization and amination. researchgate.net Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex aminopyrroles. A notable example is the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides, which yields highly substituted 2-aminopyrroles. organic-chemistry.org While this example leads to 2-aminopyrroles, modifications in the reaction components could potentially be adapted for 3-aminopyrrole synthesis. A domino methodology involving a propargylic 3,4-diaza-Cope rearrangement of N-alkynyl, N′-vinyl hydrazides followed by a 5-exo-dig N-cyclization has also been developed for the synthesis of 2-aminopyrroles. nih.gov

These strategies highlight the common theme of incorporating the amino functionality into the starting materials, which then becomes part of the heterocyclic ring during the primary cyclization event, avoiding the need for a separate, post-cyclization amination step.

Methylation at the Pyrrole Nitrogen (N1) Strategies

The final structural element of the target compound is the methyl group at the N1 position. N-alkylation of the pyrrole ring is a common transformation that can be achieved through various methods. For electron-deficient pyrroles, a green chemistry approach utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF), affording N-methylated products in good yields (72-98%). acs.org This method avoids the use of more hazardous traditional reagents like methyl halides or dimethyl sulfate. acs.org

Other established methods for N-methylation include the use of methyl iodide with a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). chemicalbook.com A patent describes the synthesis of N-methylpyrrole by reacting pyrrole with methyl iodide and sodium hydroxide in DMSO, achieving a 93% yield. chemicalbook.com Another patented method involves the reaction of an organic solution of methylamine and an alkali with succinaldehyde. google.com The choice of method often depends on the substituents already present on the pyrrole ring and the desired reaction conditions (e.g., scale, environmental considerations). In the context of synthesizing this compound, methylation would likely be the final step, performed on the pre-formed 3-amino-1H-pyrrole-2-carbonitrile core.

Table 2: Comparison of N-Methylation Methods for Pyrroles

| Methylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl carbonate | DABCO | DMF | Not specified | 72-98% | acs.org |

| Methyl iodide | Sodium hydroxide | DMSO | Room temp, 5h | 93% | chemicalbook.com |

Cascade and Multi-Component Reaction Approaches for Pyrrole Core Construction

Cascade and multi-component reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules like substituted pyrroles in a single pot with high atom economy and efficiency. These strategies are particularly well-suited for building the pyrrole core of the target compound.

Palladium-Catalyzed Cascade Reactions

Palladium catalysts are exceptionally versatile for mediating cascade reactions to form heterocyclic compounds. researchtrend.net One such method is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, which produces highly substituted pyrroles in moderate to excellent yields. mdpi.com The reaction proceeds in a cascade fashion involving enamination and amino-alkene intermediates, using oxygen as the terminal oxidant under mild conditions. mdpi.com

Another sophisticated approach involves a palladium-catalyzed Narasaka–Heck cyclization/C–H activation/[4+2] annulation cascade. This reaction uses γ,δ-unsaturated oxime esters to assemble spirocyclic pyrrolines, demonstrating the power of palladium to orchestrate multiple bond-forming events in a single operation. nih.gov A further strategy involves a ligand-free palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation to yield 1H-pyrrole-3-carbonitriles. thieme-connect.com These diverse palladium-catalyzed methods offer robust pathways to construct the pyrrole nucleus, which can be tailored with appropriate starting materials to target specific substitution patterns.

Iron-Catalyzed Radical Cycloaddition

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for synthesizing pyrroles. A novel and efficient method involves the iron(II)-catalyzed radical cycloaddition of 2H-azirines and enamides. acs.orgnih.govacs.org This reaction proceeds through a homolytic cleavage of the C–N bond of the 2H-azirine, followed by a radical cyclization with the enamide. organic-chemistry.org The process utilizes readily available starting materials, tolerates a wide range of functional groups, and produces valuable triaryl-substituted pyrroles in good to high yields under mild, redox-neutral conditions. acs.orgorganic-chemistry.org Optimization studies have identified FeCl₂ as the most effective catalyst. organic-chemistry.org This radical-based approach provides a unique entry into the synthesis of polysubstituted pyrroles.

Table 3: Iron-Catalyzed Synthesis of Substituted Pyrroles

| Substrates | Catalyst | Conditions | Product Type | Yield | Reference |

|---|

Copper(II)-Catalyzed Cyclization Reactions

Copper catalysts are also highly effective in the synthesis of pyrrole derivatives. A novel copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters has been developed for the synthesis of substituted pyrroles. acs.org This reaction is advantageous as it uses oxygen as the oxidant under mild conditions and constructs two new C-N bonds and one C(sp²)-C(sp²) bond in a single pot. acs.org

Another powerful strategy is the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a variety of N–H pyrroles with high regioselectivity and good yields. acs.org Furthermore, enantioselective copper-catalyzed borylative cyclizations have been employed to construct valuable nitrogen-containing heterocycles, such as pyrroloquinazolinones. nih.gov An enantioselective arylation–cyclization cascade using diaryliodonium salts and asymmetric copper catalysis has also been developed to construct the pyrroloindoline architecture, highlighting the potential of copper to facilitate complex cyclization cascades. nih.gov These copper-catalyzed methods provide diverse and efficient routes to the pyrrole core, accommodating a broad range of functional groups.

Ruthenium-Catalyzed Dehydrogenative Coupling

Ruthenium catalysts have emerged as powerful tools for pyrrole synthesis through dehydrogenative coupling and cycloaddition reactions, valued for their atom economy. One strategy involves the acceptorless dehydrogenative coupling (ADC) of β-amino alcohols and ynones, which provides a sustainable route to functionalized pyrroles with water and hydrogen gas as the only byproducts. Another versatile approach is the three-component reaction of ketones, amines, and vicinal diols, which yields various substituted pyrroles. organic-chemistry.org

Ruthenium-catalyzed [3+2] cycloaddition between activated alkynes and 2H-azirines also affords polysubstituted pyrroles. nih.gov The reaction is proposed to proceed via the oxidative ring-opening of the azirine and subsequent alkyne insertion by the ruthenium catalyst. nih.gov Furthermore, ring-closing metathesis (RCM) of diallylamines using a Grubbs ruthenium catalyst, followed by in situ oxidation, produces N-sulfonyl- and N-acylpyrroles. nih.govorganic-chemistry.org

| Catalyst/Method | Reactants | Product Type | Key Features |

| Ru-catalyzed ADC | β-Amino alcohols, Ynones | 3-Acylpyrroles | Atom- and step-economic; byproducts are H₂O and H₂. |

| Ru-catalyzed three-component | Ketones, Amines, Vicinal diols | Substituted pyrroles | High efficiency and versatility. organic-chemistry.org |

| Ru-catalyzed [3+2] cycloaddition | Activated alkynes, 2H-Azirines | Polysubstituted pyrroles | Proceeds via azirine ring-opening and alkyne insertion. nih.gov |

| Grubbs Ru-catalyzed RCM | Diallylamines | N-Sulfonyl/N-Acylpyrroles | Involves RCM followed by in situ oxidation. nih.govorganic-chemistry.org |

Gold(I)-Catalyzed Cascade Reactions

Gold(I) catalysis offers mild reaction conditions and broad functional group tolerance, making it highly effective for pyrrole synthesis. organic-chemistry.org Gold catalysts can activate terminal alkynes through either σ-activation (forming gold-acetylide species) or π-coordination, enabling unique cascade reactions. organic-chemistry.org

A notable example is an autotandem catalysis process that constitutes a formal [3+2] annulation. This cascade involves the initial addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization to form the pyrrole ring. organic-chemistry.org Another powerful method is the gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.orgorganic-chemistry.org This intermolecular approach uses readily accessible starting materials and offers high regioselectivity and functional group tolerance. The addition of MgO as a water scavenger can significantly improve yields in these reactions. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Key Intermediate(s) |

| Autotandem Catalysis | Terminal alkynes, Acetals | Gold(I) catalyst (e.g., with AgOTf) | Gold-acetylide. organic-chemistry.org |

| Hydroamination/Cyclization | α-Amino ketones, Alkynes | Gold(I) catalyst | Enamine intermediates. organic-chemistry.org |

| Intramolecular Cyclization | Enyne sulfonamides | Gold(I) catalyst | 3-Methylene-2,3-dihydropyrrole. nih.gov |

Transition Metal-Free Cyclizations (e.g., Oppenauer Oxidation)

Transition metal-free methods provide sustainable alternatives for pyrrole synthesis, avoiding the cost and potential toxicity of metal catalysts. A key example involves a one-pot reaction of secondary alcohols and 2-aminoalcohols that proceeds via an Oppenauer-type oxidation. organic-chemistry.org In this process, an inexpensive reagent like benzophenone facilitates the oxidation of the secondary alcohol to a ketone, which then undergoes an in situ condensation with the amino alcohol, followed by oxidative cyclization to form the pyrrole. organic-chemistry.org

Other metal-free approaches include:

NaOH-catalyzed cyclization of methyl isocyanoacetate with aurone analogues, which produces 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org

A cascade reaction of phenylacetaldehydes and anilines using tert-butyl hydroperoxide (TBHP) as an oxidant to yield 1,3,4-trisubstituted pyrroles. nih.gov

Iodine-catalyzed reactions , where iodine acts as a Lewis acid and mild oxidant, can be used to synthesize pyrroles from enolizable aldehydes and primary aliphatic amines. nih.gov

| Method | Reactants | Reagent/Condition | Product Type |

| Oppenauer-type Oxidation | Secondary alcohols, 2-Aminoalcohols | Benzophenone | NH-pyrroles. organic-chemistry.org |

| Base-catalyzed Cyclization | Methyl isocyanoacetate, Aurone analogues | NaOH | 2,3,4-Trisubstituted pyrroles. rsc.org |

| Oxidative Cascade | Phenylacetaldehydes, Anilines | TBHP | 1,3,4-Trisubstituted pyrroles. nih.gov |

| Iodine-catalyzed Cyclization | Enolizable aldehydes, Primary aliphatic amines | I₂ | Substituted pyrroles. nih.gov |

Zr-Catalyzed Reactions

Zirconium-based catalysts offer an efficient and mild route to highly functionalized pyrroles. A notable application is the Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles from the reaction of N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org The required N-acyl α-aminoaldehydes can be readily prepared from α-amino acids. organic-chemistry.orgnih.gov

The reaction proceeds smoothly under optimized conditions using ZrOCl₂·8H₂O in a THF/H₂O solvent system at room temperature or 50 °C, with yields reaching up to 88%. organic-chemistry.org This method is distinguished from the classical Knorr synthesis and is compatible with a wide array of substrates, including those with sensitive functional groups. organic-chemistry.orgnih.gov The proposed mechanism involves a Zr-catalyzed Knoevenagel condensation followed by an intramolecular cyclization. organic-chemistry.org For less reactive substrates, the efficiency can be enhanced by using a Brønsted acid co-catalyst like Amberlyst-15. organic-chemistry.org

| Catalyst | Reactants | Conditions | Yield |

| ZrOCl₂·8H₂O (10 mol%) | N-acyl α-aminoaldehydes, 1,3-Dicarbonyl compounds | THF/H₂O, RT or 50 °C | Up to 88%. organic-chemistry.org |

| α-Zr(KPO₄)₂ | 1,4-Dicarbonyl, Amine | 60 °C, solvent-free, 24 h | 56%. semanticscholar.org |

| α-Zr(CH₃PO₃)₁.₂(O₃PC₆H₄SO₃H)₀.₈ | 1,4-Dicarbonyl, Amine | 60 °C, solvent-free, 2 h | 88%. semanticscholar.org |

Reactions Involving α-Amino Carbonyl Compounds and Aldehydes

The reaction between α-amino carbonyl compounds and aldehydes is a foundational strategy for synthesizing substituted pyrroles. A direct and efficient method for preparing 1,3,4-triarylpyrroles is the I₂-catalyzed cyclization of α-amino carbonyl compounds and aldehydes. organic-chemistry.org This one-pot reaction proceeds in good yields, tolerates a range of functional groups, and is compatible with air. The conditions were optimized using I₂ and ZnCl₂ in toluene at 100 °C. organic-chemistry.org

Another general approach involves the reaction of lithium enolates of ketones with BOC-α-amino aldehydes or ketones. The resulting aldol intermediates cyclize under acidic conditions to furnish the pyrrole ring. This method is highly versatile, allowing for a wide variety of substituents at any position of the pyrrole core. acs.org The classical Knorr pyrrole synthesis also falls into this category, involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org Due to the instability and tendency of α-aminoketones to self-condense, they are typically prepared in situ from the corresponding oxime. wikipedia.org

| Method | Reactants | Catalyst/Conditions | Product Type |

| I₂-Catalyzed Cyclization | α-Amino carbonyl compounds, Aldehydes | I₂ / ZnCl₂, Toluene, 100 °C | 1,3,4-Triarylpyrroles. organic-chemistry.org |

| Enolate Addition/Cyclization | Ketone lithium enolates, BOC-α-amino aldehydes/ketones | Acidic conditions | Polysubstituted pyrroles. acs.org |

| Knorr Synthesis | α-Amino-ketone (in situ), β-Ketoester | Zinc, Acetic acid | Substituted pyrroles. wikipedia.org |

Domino Reactions (e.g., 2H-azirines and acetone)

Domino reactions provide a step-economical pathway to complex molecules from simple starting materials. A notable example is the catalyst-controlled chemodivergent synthesis of trisubstituted pyrroles from the domino reaction of 2H-azirines and acetone. acs.org Under basic conditions, acetone acts as a nucleophile, reacting with the 2H-azirine to form a pyrrole. organic-chemistry.orgacs.org In contrast, switching the catalyst to an acid like TfOH causes acetone to behave as an electrophile, leading to 3-oxazolines instead. organic-chemistry.orgacs.org

2H-azirines are versatile building blocks in domino reactions for synthesizing various heterocyclic systems. acs.org They can undergo ring cleavage to form reactive intermediates like nitrile ylides or participate in cycloadditions. nih.govresearchgate.net For instance, an efficient nickel-catalyzed formal [3+2]-cycloaddition of 2H-azirines with 1,3-dicarbonyl compounds has been developed to produce tetrasubstituted pyrroles. researchgate.net This transformation involves the cleavage of the C=N bond of the azirine and the formation of new C-C and C-N bonds under mild conditions. researchgate.net

| Reactants | Catalyst/Conditions | Role of Acetone | Product |

| 2H-Azirines, Acetone | Basic (e.g., K₂CO₃) | Nucleophile | Trisubstituted Pyrrole. organic-chemistry.orgacs.org |

| 2H-Azirines, Acetone | Acidic (e.g., TfOH) | Electrophile | 3-Oxazoline. organic-chemistry.orgacs.org |

| 2H-Azirines, 1,3-Dicarbonyls | Nickel catalyst | - | Tetrasubstituted Pyrrole. researchgate.net |

Condensation Reactions (e.g., Paal-Knorr, Carbamates, Carboxylic Acids)

Condensation reactions are among the most fundamental and widely used methods for pyrrole synthesis.

Paal-Knorr Synthesis : This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a pyrrole. organic-chemistry.orgrgmcet.edu.in While traditional methods often required harsh conditions, modern modifications utilize various Brønsted or Lewis acids as catalysts, including greener options like silica sulfuric acid, to improve efficiency and sustainability. rgmcet.edu.in

Reactions with Carbamates : N-alkoxycarbonyl pyrroles can be synthesized in a single step by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, a surrogate for a 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen, which can influence the reactivity of the pyrrole ring in subsequent functionalization steps. nih.gov

Reactions with Carboxylic Acids : N-acylpyrroles can be prepared by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. This procedure is tolerant of a wide range of functional groups. organic-chemistry.org Additionally, existing N-alkoxycarbonyl pyrroles can be acylated using carboxylic acids in the presence of an activator like trifluoromethanesulfonic anhydride (B1165640). nih.gov

| Reaction Name/Type | Reactants | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | One of the most direct routes to N-substituted pyrroles. organic-chemistry.orgrgmcet.edu.in |

| Carbamate Condensation | O-Substituted carbamates, 2,5-Dimethoxytetrahydrofuran | Provides N-alkoxycarbonyl pyrroles in a single step. nih.gov |

| Carboxylic Acid Condensation | Carboxylic acids, 2,4,4-Trimethoxybutan-1-amine | Forms N-acylpyrroles via acid-mediated cyclization. organic-chemistry.org |

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as the this compound core. These reactions combine three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates.

A notable MCR for synthesizing N-substituted 2-amino-3-cyanopyrroles involves the reaction of nitroepoxides, primary amines, and malononitrile. rsc.org This method provides a straightforward route to variously substituted pyrroles. For instance, the reaction of a nitroepoxide with an amine and malononitrile in the presence of potassium carbonate (K2CO3) in methanol at 60°C yields the desired polysubstituted pyrrole. rsc.org This strategy is effective for creating a library of pyrrole analogs by varying the substituents on the nitroepoxide and the amine.

Another versatile three-component synthesis utilizes α-hydroxyketones, oxoacetonitriles, and primary amines. nih.govntu.edu.sg This reaction, typically catalyzed by acetic acid in ethanol (B145695), allows for the selective formation of N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov For example, reacting an α-hydroxyketone like 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with 3-oxobutanenitrile and an aniline derivative in a one-pot setup can produce precursors for biologically active molecules, such as COX-2 inhibitors. ntu.edu.sg The reaction proceeds with high selectivity, yielding the desired pyrrole as the sole product under optimized conditions. nih.gov

The following table summarizes representative examples of one-pot multicomponent syntheses for 2-amino-3-cyanopyrrole analogs.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Product Class | Yield |

|---|---|---|---|---|---|---|---|

| Nitroepoxide | Amine | Malononitrile | K2CO3 | Methanol | 60°C, 3h | N-Substituted 2-amino-3-cyanopyrroles | Up to 89% rsc.org |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic Acid | Ethanol | 70°C, 3h | N-Substituted 2,3,5-functionalized 3-cyanopyrroles | 60-86% nih.govntu.edu.sg |

| Arylglyoxal | 6-Amino-1,3-dimethyluracil | Barbituric Acid Derivative | TBAB | Ethanol | 50°C, 60-80 min | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95% scielo.org.mxresearchgate.net |

Fused heterocyclic systems incorporating the pyrrole ring, such as pyrrolo[2,3-d]pyrimidines, can also be accessed via MCRs. A green and efficient three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst provides high yields of the fused products. scielo.org.mxresearchgate.net

Stereoselective and Regioselective Synthetic Considerations

While this compound itself is an achiral molecule, the synthesis of its analogs often requires careful control of regioselectivity and, where applicable, stereoselectivity.

Regioselectivity in pyrrole synthesis is crucial for controlling the substitution pattern on the heterocyclic ring. Different synthetic strategies offer varying degrees of regiocontrol.

Barton-Zard Pyrrole Synthesis : This method allows for a regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes. The reaction proceeds between an isocyanoacetamide derivative and α-nitroalkenes or β-nitroacetates, establishing a specific substitution pattern. nih.gov

[3+2] Cycloadditions : The reaction of azomethine ylides with dipolarophiles like alkenes or alkynes can lead to polysubstituted pyrroles. The regioselectivity of this [3+2] cycloaddition dictates the final arrangement of substituents on the pyrrole ring. nih.gov

Thorpe-Ziegler Cyclization : The synthesis of 3-aminopyrrole derivatives can be achieved through a Thorpe-Ziegler reaction. This involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone, followed by a base-catalyzed intramolecular cyclization. The regiochemical outcome is determined by the structure of the enaminonitrile and the α-haloketone starting materials. semanticscholar.org

The following table highlights different synthetic methods and their regioselective outcomes for pyrrole derivatives.

| Synthetic Method | Reactants | Key Feature | Regiochemical Outcome |

|---|---|---|---|

| Barton-Zard Synthesis | Isocyanoacetamide + Nitroalkene | Stepwise condensation and cyclization | Controlled synthesis of 3,4-disubstituted pyrroles nih.gov |

| [3+2] Cycloaddition | Azomethine ylide + Alkyne/Alkene | Regioselective cycloaddition | Formation of polysubstituted pyrroles nih.gov |

| Thorpe-Ziegler Cyclization | β,β-Enaminonitrile + α-Haloketone | Intramolecular cyclization | Yields 3-aminopyrrole derivatives semanticscholar.org |

Stereoselectivity becomes a consideration when chiral centers are present in the substituents or when the synthesis itself introduces chirality. In the multicomponent synthesis starting from α-hydroxyketones, if a chiral starting material such as D-(+)-fructose is used, the resulting pyrrole product will incorporate stereocenters. For example, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine yields 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile, where the stereochemistry of the sugar backbone is retained in the final product. nih.gov This demonstrates that complex, stereochemically defined pyrrole analogs can be accessed through judicious choice of chiral starting materials in multicomponent reactions.

Chemical Reactivity and Derivatization of 3 Amino 1 Methyl 1h Pyrrole 2 Carbonitrile

Reactivity of the Amino Group (C3-Amino)

The amino group at the C3 position of the pyrrole (B145914) ring exhibits typical nucleophilic character, enabling it to participate in a range of reactions, including acylations, Schiff base formation, and cyclocondensation reactions.

The C3-amino group of 3-aminopyrrole derivatives readily undergoes acylation. Although the amino group is adjacent to an electron-withdrawing nitrile group, it retains sufficient nucleophilicity to react with acylating agents. For instance, 3-aminopyrroles can be acylated by treatment with acetic anhydride (B1165640) in a refluxing solvent to yield the corresponding monoacetyl derivative. rsc.org This reactivity is a common feature of aminopyrroles and is a fundamental transformation for introducing acyl groups, which can serve as precursors for further synthetic modifications or as a key structural motif in biologically active molecules.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|

The primary amino group at the C3 position can condense with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a widely used method for introducing diverse substituents onto the amino group and for the synthesis of various heterocyclic compounds. While specific studies on 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile are not extensively detailed, the general reactivity of aminopyrroles suggests that it will readily form Schiff bases with a variety of carbonyl compounds under standard reaction conditions.

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an excellent precursor for cyclocondensation reactions to form fused heterocyclic systems. A significant application is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogs of purines and often exhibit a range of biological activities. acs.orgwikipedia.orgnih.govwikipedia.orgbyjus.com The general strategy involves the reaction of the 3-aminopyrrole-2-carbonitrile with a suitable three-carbon electrophile or a one-carbon synthon that can react with both the amino and the nitrile group to construct the pyrimidine (B1678525) ring. These reactions provide a direct and efficient route to complex heterocyclic scaffolds that are of interest in medicinal chemistry. urbanpro.com

Reactivity of the Nitrile Group (C2-Carbonitrile)

The nitrile group at the C2 position is a versatile functional group that can be transformed into various other functionalities, including carboxylic acid derivatives and aldehydes, through hydrolysis and partial reduction, respectively.

The carbonitrile group at the C2 position can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. The hydrolysis of nitriles on a pyrrole ring is a well-established transformation. nih.govacs.org For instance, alkaline hydrolysis of pyrrole-2-carboxylates has been used to synthesize the corresponding carboxylic acids. nih.gov Similarly, the nitrile group of this compound can be converted to the corresponding 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for further derivatization, such as esterification or amide bond formation.

Table 2: Hydrolysis of the Nitrile Group

| Starting Material | Reaction | Intermediate | Final Product |

|---|

The partial reduction of the nitrile group to an aldehyde is a key transformation that provides access to pyrrole-2-carbaldehydes. Several methods are available for this conversion. The Stephen aldehyde synthesis, which involves the use of tin(II) chloride and hydrochloric acid to form an iminium salt intermediate that is subsequently hydrolyzed to the aldehyde, is a classic method for this transformation. wikipedia.orgbyjus.com Another widely used and often more selective method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. urbanpro.commasterorganicchemistry.comacs.org DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to imines, which upon aqueous workup, yield the corresponding aldehydes. masterorganicchemistry.comacs.org This method is particularly useful for substrates with other reducible functional groups. The resulting 3-amino-1-methyl-1H-pyrrole-2-carbaldehyde is a valuable intermediate for various synthetic applications, including the construction of more complex molecules through reactions involving the aldehyde functionality. cdnsciencepub.com

Table 3: Common Reagents for Partial Reduction of Nitriles to Aldehydes

| Reagent | Description |

|---|---|

| Tin(II) chloride / HCl (Stephen Reaction) | A classic method involving the formation and hydrolysis of an iminium salt. wikipedia.orgbyjus.com |

Complete Reduction to Aminomethyl Group

The complete reduction of the nitrile functionality in this compound to an aminomethyl group (-CH₂NH₂) can be achieved using various reducing agents. While specific literature on the reduction of this particular compound is not abundant, the transformation is a well-established procedure in organic synthesis.

Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for this type of reduction. The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond of the nitrile. This process occurs in two stages: an initial addition forms an imine anion, which is then further reduced to a dianion. Subsequent quenching of the reaction with water protonates the dianion, yielding the primary amine. Given the reactivity of LiAlH₄, this reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation presents another viable method for the reduction of the nitrile group. This approach involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a commonly employed catalyst for this transformation and is often used in conjunction with a hydrogen source like hydrogen gas or a hydride donor such as sodium borohydride (B1222165). The combination of sodium borohydride with a cobalt(II) salt, like cobalt(II) chloride, forms a species in situ that is also capable of reducing nitriles to primary amines. scite.ai This method can sometimes offer milder reaction conditions compared to LiAlH₄ reduction.

The successful reduction of the nitrile group without affecting the pyrrole ring's aromaticity is a key consideration. Under typical nitrile reduction conditions, the pyrrole ring is generally stable. However, more forcing conditions in catalytic hydrogenation, such as high pressures and temperatures with catalysts like rhodium or ruthenium, could potentially lead to the reduction of the pyrrole ring itself. osti.govresearchgate.net

Table 1: Reagents for the Complete Reduction of the Nitrile Group

| Reagent(s) | Typical Solvents | General Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions, often at reflux | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |

| H₂ / Raney Nickel | Ethanol (B145695), Methanol | Elevated pressure and temperature may be required | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |

| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol, Ethanol | Often at room temperature | 3-(Aminomethyl)-1-methyl-1H-pyrrol-2-amine |

Reactions with Hydrazine (B178648)

The reaction of this compound with hydrazine (N₂H₄) is expected to proceed via a cyclocondensation reaction, leveraging the vicinal amino and nitrile functionalities to form a fused heterocyclic system. This type of reaction is a common strategy for the synthesis of pyrazole-fused heterocycles. beilstein-journals.orgnih.gov

Specifically, the amino group of the pyrrole can act as a nucleophile, attacking the carbon atom of the nitrile group of another molecule, or more likely, an intramolecular cyclization can be initiated by the reaction of the amino group with an activated form of the nitrile. However, the more established pathway involves the reaction with hydrazine, where the hydrazine molecule acts as a binucleophile.

The reaction likely initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks a suitable site, leading to the formation of a five-membered pyrazole (B372694) ring fused to the pyrrole core. This would result in the formation of a pyrazolo[3,4-b]pyrrole derivative. The reaction of 2-cyanothioacetamides with hydrazine, for instance, has been shown to involve both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov Similarly, the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines yields 3-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov

The reaction conditions for such cyclizations typically involve heating the aminonitrile with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or dioxane. The use of substituted hydrazines would be expected to yield N-substituted pyrazolo[3,4-b]pyrrole products.

Table 2: Expected Product from Reaction with Hydrazine

| Reactant | Reagent | Expected Product | Fused Ring System |

| This compound | Hydrazine (N₂H₄) | 1,5-dihydro-4H-pyrazolo[3,4-b]pyrrol-3-amine derivative | Pyrazolo[3,4-b]pyrrole |

Reactivity of the Pyrrole Ring System

The pyrrole ring in this compound is electron-rich due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This high electron density makes the pyrrole ring highly susceptible to electrophilic attack. The substituents on the ring, the amino group at C3 and the nitrile group at C2, will influence the regioselectivity of these reactions. The amino group is a strong activating group and is ortho-, para-directing, while the nitrile group is a deactivating group and is meta-directing.

Electrophilic Aromatic Substitution Patterns (e.g., Acylation, Formylation, Nitration)

Given the electronic nature of the substituents, electrophilic aromatic substitution is expected to occur at the C4 or C5 position of the pyrrole ring. The powerful electron-donating amino group at C3 will strongly direct incoming electrophiles to the C4 position (ortho) and the C5 position (para). The deactivating effect of the nitrile group at C2 will be less influential in directing the substitution pattern compared to the strongly activating amino group.

Acylation: Friedel-Crafts acylation, employing an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a standard method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgnrochemistry.comsigmaaldrich.com For this compound, acylation is anticipated to occur preferentially at the C4 or C5 position. The amino group may require protection prior to the reaction to prevent N-acylation and to avoid its reaction with the Lewis acid catalyst.

Formylation: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). Due to the high reactivity of the pyrrole ring, particularly with the activating amino group, formylation is expected to proceed readily at the C4 or C5 position.

Nitration: The nitration of pyrroles requires mild conditions to avoid polymerization and other side reactions that can be induced by strong acids. A common nitrating agent for sensitive substrates like pyrroles is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. The nitration of this compound is predicted to yield the 4-nitro or 5-nitro derivative. The directing effects of the amino group will be the dominant factor in determining the position of nitration.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Acylation | RCOCl / AlCl₃ | 4-Acyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Acyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |

| Formylation | POCl₃ / DMF | 4-Formyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Formyl-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |

| Nitration | HNO₃ / Ac₂O | 4-Nitro-3-amino-1-methyl-1H-pyrrole-2-carbonitrile and/or 5-Nitro-3-amino-1-methyl-1H-pyrrole-2-carbonitrile |

Nucleophilic Substitution Patterns

Nucleophilic aromatic substitution on an electron-rich heterocycle like pyrrole is generally difficult and requires the presence of strong electron-withdrawing groups on the ring or the formation of a leaving group at a suitable position. In the case of this compound, direct nucleophilic substitution on the pyrrole ring is unlikely under standard conditions.

However, if a suitable leaving group, such as a halogen, were introduced onto the pyrrole ring, nucleophilic substitution could potentially occur. For example, if a halogen were to be introduced at the C4 or C5 position through electrophilic halogenation, subsequent reaction with a nucleophile might be possible, although likely requiring harsh conditions or metal catalysis.

Oxidation and Reduction Pathways

Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones, or in more vigorous conditions, ring-opened products. The presence of the electron-donating amino group would likely increase the ring's sensitivity to oxidation. Controlled oxidation of pyrroles can be challenging, but reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide have been used. The specific outcome of the oxidation of this compound would depend on the oxidant and the reaction conditions.

Reduction: The pyrrole ring can be reduced to a pyrroline (B1223166) or a pyrrolidine (B122466) under certain conditions. Catalytic hydrogenation with catalysts such as rhodium on alumina (B75360) or platinum oxide, often under more forcing conditions (higher pressure and/or temperature) than those required for nitrile reduction, can lead to the saturation of the pyrrole ring. osti.govresearchgate.net The stereochemical outcome of such a reduction would be influenced by the existing substituents on the pyrrole ring.

Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems due to the presence of the ortho-disposed amino and nitrile groups. This arrangement allows for a variety of cyclocondensation reactions with bifunctional reagents to construct a new ring fused to the pyrrole core.

A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity. google.comnih.govgoogle.comscielo.org.mx The reaction of this compound with reagents like formamide, urea, or guanidine (B92328) can lead to the formation of the pyrimidine ring fused to the C2 and C3 positions of the pyrrole. For instance, heating with formamide would be expected to yield a 4-aminopyrrolo[2,3-d]pyrimidine derivative.

Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine (B92270) rings, resulting in pyrrolo[3,2-c]pyridine or pyrrolo[2,3-b]pyridine systems. The reaction with α,β-unsaturated ketones or aldehydes could also be a viable route to fused pyridines.

The reaction with hydrazine, as discussed in section 3.2.4, leads to the formation of a fused pyrazole ring, yielding a pyrazolo[3,4-b]pyrrole. These examples highlight the versatility of this compound as a scaffold for the construction of a wide array of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 4: Examples of Fused Heterocyclic Systems from this compound

| Reagent | Fused Ring System Formed | Resulting Heterocycle |

| Formamide | Pyrimidine | Pyrrolo[2,3-d]pyrimidine |

| Guanidine | Pyrimidine | 2-Aminopyrrolo[2,3-d]pyrimidine |

| 1,3-Diketone | Pyridine | Pyrrolo[3,2-c]pyridine or Pyrrolo[2,3-b]pyridine |

| Hydrazine | Pyrazole | Pyrazolo[3,4-b]pyrrole |

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of the pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a common and significant transformation of 3-aminopyrrole-2-carbonitrile derivatives. The adjacent amino and cyano groups on the pyrrole ring act as precursors to form the fused pyrimidine ring.

One established method involves the reaction of the aminonitrile with single-carbon synthons. For instance, heating a 3-aminopyrrole-2-carbonitrile derivative with formamide, often in the presence of formic acid and dimethylformamide (DMF), leads to the direct formation of the 4-aminopyrrolo[2,3-d]pyrimidine ring system. researchgate.net An alternative two-step approach involves first reacting the aminopyrrole with triethyl orthoformate to yield an intermediate ethoxyimidoformate. researchgate.net This intermediate is then treated with ammonia, which displaces the ethoxy group and facilitates ring closure to furnish the final pyrimidine derivative. researchgate.net These methods are fundamental in creating 7-deazapurine analogs, which are of considerable interest in medicinal chemistry. nih.gov

A multicomponent approach has also been developed for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines. This involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, demonstrating the versatility of building complex heterocyclic systems. scielo.org.mx

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Reactant 1 | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Amino-2-cyanopyrrole derivative | 1. Triethyl orthoformate 2. Ammonia | 1. Reflux 2. Stirring, 3h | 4-Aminopyrrolo[2,3-d]pyrimidine derivative | researchgate.net |

| 3-Amino-2-cyanopyrrole derivative | Formamide, DMF, Formic Acid | Reflux, 6-8h | 4-Aminopyrrolo[2,3-d]pyrimidine derivative | researchgate.net |

Pyrano[2,3-b]pyrrole Derivatives

The synthesis of pyrano[2,3-b]pyrrole derivatives from this compound is not prominently described in the surveyed chemical literature. While multicomponent reactions for the synthesis of pyran-fused heterocycles are common, they typically involve different starting materials. For example, a known route to 2-amino-4,7-dihydro-4-arylpyrano[2,3-b]pyrrole-3-carbonitrile involves a one-pot reaction of a 2-hydroxypyrrole, malononitrile (B47326), and various aromatic aldehydes. researchgate.net This highlights that while the pyrano[2,3-b]pyrrole scaffold is accessible, its direct synthesis from 3-aminopyrrole-2-carbonitriles via cyclocondensation has not been widely reported.

Indole (B1671886) Derivatives

The transformation of this compound into an indole derivative represents a significant structural rearrangement that is not a common or straightforward synthetic route. Standard indole syntheses, such as the Fischer, Bischler, or Madelung methods, rely on acyclic or benzene-based precursors rather than pre-existing pyrrole rings. nih.gov While skeletal editing of pyrroles to form other heterocycles like pyridines has been reported, direct ring conversion to an indole is not a well-documented pathway. nih.gov

Pyrrolizine Derivatives

Pyrrolizine derivatives can be synthesized from pyrrole precursors through reactions that construct a second fused five-membered ring. A notable method involves the reaction of acylethynylpyrroles with malononitrile. mdpi.com This reaction proceeds through a series of intermediates, including pyrrolyldienols, which can then undergo base-catalyzed intramolecular cyclization. For example, a pyrrolyldienol can be treated with triethylamine (B128534) in refluxing ethanol to induce ring closure, yielding a (Z)-3-amino-1-(2-oxo-2-phenylethylidene)-1H-pyrrolizine-2-carbonitrile. mdpi.com This transformation showcases a sophisticated pathway to build the bicyclic pyrrolizine core.

Table 2: Synthesis of Pyrrolizine Derivatives

| Precursor | Reagent(s) | Conditions | Product | Reference |

|---|

Triazolopyrimidine Derivatives

The synthesis of pyrrolo-fused triazolopyrimidine systems, such as pyrrolo[3,2-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidines, can be achieved from 3-aminopyrrole-2-carbonitrile precursors. researchgate.netnih.gov This is typically a multi-step process where the pyrrolo[2,3-d]pyrimidine core is first constructed, as described in section 3.4.1. The resulting 4-aminopyrrolo[2,3-d]pyrimidine can then be further derivatized to form the fused triazole ring. One common method involves converting the 4-amino group into a hydrazine derivative, which can then be cyclized with a one-carbon synthon (like formic acid or an orthoester) to close the triazole ring. researchgate.net

Table 3: Synthesis of Pyrrolotriazolopyrimidine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|

Pyrrole-Tetrazole Derivatives

The nitrile group of this compound and its derivatives can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) reagent. The synthesis of pyrrolotetrazolopyrimidines has been reported, indicating that this chemistry can be applied to the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netnih.gov The general procedure involves reacting the nitrile-containing compound with an azide source, such as sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid, in a high-boiling solvent like DMF. This reaction converts the cyano group into the corresponding 5-substituted-1H-tetrazole, creating the fused pyrrolotetrazolopyrimidine system.

Table 4: Synthesis of Pyrrole-Tetrazole Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile would be expected to provide key signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the electronic effects of the pyrrole (B145914) ring, the amino group, the nitrile group, and the N-methyl group.

The expected signals in a typical deuterated solvent like CDCl₃ or DMSO-d₆ would include:

A singlet for the N-methyl (N-CH₃) protons. This signal is anticipated to appear in the upfield region, typically around 3.5-4.0 ppm, due to the attachment to the nitrogen atom of the pyrrole ring.

Two distinct signals for the two protons on the pyrrole ring (H-4 and H-5). These would appear as doublets due to coupling with each other. The H-5 proton, being adjacent to the electron-donating amino group (indirectly) and the N-methyl group, would likely resonate at a different frequency than the H-4 proton, which is situated between the carbon attached to the amino group and the carbon at position 5. The pyrrole ring protons typically resonate in the aromatic region, though their exact shifts would be influenced by the substituents.

A broad singlet for the amino (-NH₂) protons. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. The protons of the primary amine would likely appear in a range of 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet |

| Pyrrole H-4 | 6.0 - 7.0 | Doublet |

| Pyrrole H-5 | 6.5 - 7.5 | Doublet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The anticipated signals would be:

A signal for the N-methyl carbon (N-CH₃), which would appear in the upfield region of the spectrum.

Four distinct signals for the carbon atoms of the pyrrole ring (C-2, C-3, C-4, and C-5). The chemical shifts of these carbons would be significantly influenced by the attached functional groups. For instance, C-2 (attached to the nitrile) and C-3 (attached to the amino group) would have their resonances shifted due to the electronic effects of these substituents.

A signal for the carbon of the nitrile group (-C≡N). This signal typically appears in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30 - 40 |

| C-2 (Pyrrole) | 110 - 120 |

| C-3 (Pyrrole) | 130 - 140 |

| C-4 (Pyrrole) | 100 - 110 |

| C-5 (Pyrrole) | 120 - 130 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, advanced NMR techniques would be employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the pyrrole ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This would definitively confirm the connectivity of the entire molecule.

Variable Temperature NMR: This technique could be used to study dynamic processes, such as the potential for restricted rotation around the C3-NH₂ bond or to sharpen the broad -NH₂ signal by altering the rate of proton exchange.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹.

C-H stretching: The C-H bonds of the pyrrole ring and the N-methyl group would show stretching vibrations in the region of 2850-3100 cm⁻¹.

C≡N stretching: The nitrile group would display a sharp, intense absorption band in the range of 2210-2260 cm⁻¹.

C=C and C-N stretching: The stretching vibrations of the pyrrole ring would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

N-H bending: The bending vibration of the amino group would be observed around 1590-1650 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

| Alkyl/Aryl C-H | C-H Stretch | 2850 - 3100 |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show a strong signal for the C≡N stretching vibration, as the polarizability of this bond changes significantly during vibration. The symmetric stretching vibrations of the pyrrole ring would also be expected to be prominent in the Raman spectrum. This technique would provide confirmatory data for the functional groups identified by FTIR and offer additional insights into the skeletal vibrations of the pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of a compound through fragmentation analysis. For this compound (C₆H₇N₃), the molecular weight is calculated to be approximately 121.15 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule could involve:

Loss of HCN: A common fragmentation for nitriles, which would result in a significant fragment ion.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the N-methylated pyrrole ring.

Ring fragmentation: The pyrrole ring itself could undergo cleavage, leading to a series of smaller charged fragments.

Analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [C₆H₇N₃]⁺ | ~121.15 | Molecular Ion (M⁺) |

| [C₅H₄N₂]⁺ | ~94.04 | [M - HCN]⁺ |

| [C₅H₄N₃]⁺ | ~106.04 | [M - CH₃]⁺ |

Note: The m/z values are theoretical and would be confirmed by experimental data.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the cited search results, a hypothetical analysis would involve growing a suitable single crystal of the compound. The crystal would then be analyzed to determine its unit cell parameters (a, b, c, α, β, γ), space group, and the atomic coordinates of each atom. This data would definitively confirm the substitution pattern on the pyrrole ring and reveal the planarity of the ring system and the orientation of the amino and carbonitrile substituents.

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c | The lengths of the unit cell axes. |

| α, β, γ | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

The pyrrole ring, being an aromatic system, along with the amino and carbonitrile groups, forms a conjugated system. This conjugation is expected to result in absorption bands in the UV region. The spectrum would likely display π → π* transitions characteristic of the conjugated system. The position and intensity of these absorption bands are sensitive to the solvent environment.

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | ~200-400 | Conjugated pyrrole ring system with amino and nitrile groups |

| n → π | ~300-500 | Possible, associated with the nitrogen lone pairs and nitrile group |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula.

For the molecular formula C₆H₇N₃, the theoretical elemental composition is:

Carbon (C): 59.48%

Hydrogen (H): 5.82%

Nitrogen (N): 34.69%

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the assigned molecular formula.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.48 | Data not available |

| Hydrogen (H) | 5.82 | Data not available |

| Nitrogen (N) | 34.69 | Data not available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is a robust method for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. DFT calculations are central to understanding the geometry, stability, and electronic characteristics of molecules like 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile. researchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For this compound, this process would typically be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization yields key structural parameters like bond lengths, bond angles, and dihedral angles. Although specific optimized coordinates for this exact molecule are not present in the surveyed literature, studies on similar molecules, such as 2- and 3-acetyl-1-methylpyrrole, have successfully used high-level ab initio methods to determine their stable conformations. nih.gov This analysis would confirm the planarity of the pyrrole (B145914) ring and the preferred orientation of the amino and methyl substituents.

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is essential for understanding its properties and reactivity.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acgpubs.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for assigning signals in experimentally obtained NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the identification of characteristic vibrational modes, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various vibrations of the pyrrole ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. For the target molecule, TD-DFT could predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions, providing insight into its electronic behavior. ijcce.ac.ir

While specific calculated values for this compound are not available in the reviewed literature, the table below illustrates the typical format for presenting such predicted data based on DFT calculations for analogous compounds.

Table 1: Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | Hx: value, Hy: value... |

| ¹³C NMR (δ, ppm) | C1: value, C2: value... |

| IR Frequencies (cm⁻¹) | ν(N-H): value, ν(C≡N): value... |

| UV-Vis (λmax, nm) | Transition 1: value, Transition 2: value... |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The amino group (electron-donating) would be expected to contribute significantly to the HOMO, while the nitrile group (electron-withdrawing) would influence the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | [Value] |

| E(LUMO) | [Value] |

| Energy Gap (ΔE) | [Value] |

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(E(HOMO) + E(LUMO)) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Charge Transfer Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge distribution and delocalization effects within a molecule. For this compound, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution on each atom, helping to identify electrophilic and nucleophilic sites. The nitrogen of the amino group and the pyrrole ring would likely carry negative charges, while adjacent carbons and hydrogens would be more positive.

Intramolecular Interactions: The analysis quantifies stabilizing interactions, such as hyperconjugation, arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. ijcce.ac.ir Key interactions would likely involve the lone pairs of the amino nitrogen donating into antibonding orbitals (π*) of the pyrrole ring and the nitrile group. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, theoretical studies could be used to explore its behavior in various reactions, such as:

Electrophilic Aromatic Substitution: Calculating the transition state energies for electrophilic attack at different positions on the pyrrole ring to predict regioselectivity.

Cyclization Reactions: Modeling pathways where the amino and nitrile groups participate in the formation of new fused ring systems.

These computational investigations provide a step-by-step view of the reaction at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Conformational Analysis

Computational and theoretical investigations into the conformational landscape of this compound provide critical insights into its three-dimensional structure, stability, and the rotational dynamics of its substituent groups. While direct, comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, a robust understanding can be constructed by drawing upon theoretical studies of closely related pyrrole derivatives. The conformational preferences of this molecule are primarily dictated by the rotational barriers around the single bonds connecting the methyl and amino groups to the pyrrole ring, as well as the electronic interactions between the substituents.

The pyrrole ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility arises from the rotation of the N-methyl group and the C3-amino group.

Rotation of the 1-Methyl Group: